molecular formula C11H16INO2 B13762023 6,7-Dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide CAS No. 57553-29-4

6,7-Dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide

Cat. No.: B13762023
CAS No.: 57553-29-4
M. Wt: 321.15 g/mol
InChI Key: YAXUOSJEPGMBIE-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a tetrahydroisoquinoline core with hydroxyl groups at the 6 and 7 positions and a dimethyl substitution at the 2 position, making it a unique and interesting molecule for various applications.

Preparation Methods

The synthesis of 6,7-Dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide can be achieved through several synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the tetrahydroisoquinoline core, and the Pomeranz–Fritsch–Bobbitt cyclization is employed to introduce the hydroxyl groups at the 6 and 7 positions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

6,7-Dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide undergoes various chemical reactions, including:

Scientific Research Applications

6,7-Dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6,7-Dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide can be compared with other similar compounds such as:

    6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the dimethyl substitution at the 2 position.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of hydroxyl groups at the 6 and 7 positions. The unique structural features of this compound, such as the dimethyl substitution and hydroxyl groups, contribute to its distinct chemical and biological properties.

Properties

CAS No.

57553-29-4

Molecular Formula

C11H16INO2

Molecular Weight

321.15 g/mol

IUPAC Name

2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6,7-diol;iodide

InChI

InChI=1S/C11H15NO2.HI/c1-12(2)4-3-8-5-10(13)11(14)6-9(8)7-12;/h5-6H,3-4,7H2,1-2H3,(H-,13,14);1H

InChI Key

YAXUOSJEPGMBIE-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1)O)O)C.[I-]

Origin of Product

United States

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